molecular formula C12H13NO4 B14576616 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- CAS No. 61416-49-7

2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl-

Cat. No.: B14576616
CAS No.: 61416-49-7
M. Wt: 235.24 g/mol
InChI Key: ITQQQIBVYXIIGY-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl-: is a heterocyclic organic compound that belongs to the oxazolone family This compound is characterized by the presence of an oxazolone ring, which is a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with glycine to form an intermediate Schiff base, which then undergoes cyclization in the presence of acetic anhydride to yield the desired oxazolone compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield reduced forms of the oxazolone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazolone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic ring or the oxazolone ring .

Scientific Research Applications

Chemistry: In chemistry, 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases, due to their ability to modulate specific biological pathways .

Industry: Industrially, 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Uniqueness: 2(3H)-Oxazolone, 5-(3,4-dimethoxyphenyl)-3-methyl- is unique due to its oxazolone ring structure combined with the 3,4-dimethoxyphenyl and 3-methyl substituents. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

61416-49-7

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-methyl-1,3-oxazol-2-one

InChI

InChI=1S/C12H13NO4/c1-13-7-11(17-12(13)14)8-4-5-9(15-2)10(6-8)16-3/h4-7H,1-3H3

InChI Key

ITQQQIBVYXIIGY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(OC1=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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